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Introduction

A-443654, also known as Rizavasertib, is a potent and highly selective, ATP-competitive, and
reversible pan-Akt inhibitor.[1][2][3] It targets all three isoforms of the Akt kinase (Aktl, Akt2,
and Akt3), a critical serine/threonine kinase node in cellular signaling pathways that govern cell
proliferation, survival, metabolism, and angiogenesis.[4] Due to the frequent hyperactivation of
the PI3K/Akt pathway in human cancers, A-443654 has been a subject of significant interest in
oncology research. This document provides a comprehensive overview of its chemical
structure, properties, mechanism of action, and key experimental findings.

Chemical Structure and Properties
A-443654 is a derivative of indazole-pyridine compounds.[1][3][5]

e |[UPAC Name: (2S)-1-(1H-indol-3-yl)-3-[[5-(3-methyl-2H-indazol-5-yl)-3-pyridinyl]Joxy]propan-
2-amine[6]

e Synonyms: A 443654, A443654, Rizavasertib[6][7][8]

e Chemical Formula: C24H23NsO[4][6][7][9]
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Property Value Reference
CAS Number 552325-16-3 [4][6][71[9]
Molecular Weight 397.47 g/mol [1119]
Appearance Solid [7]

Insoluble in H20; =19.85
Solubility mg/mL in DMSO; 244.3 mg/mL  [7]
in EtOH

Mechanism of Action

A-443654 functions as a pan-inhibitor of Akt kinases by binding to the ATP-binding pocket, thus
preventing the phosphorylation of downstream substrates.[1][7] It demonstrates high potency
with equal efficacy against Aktl, Akt2, and Akt3 isoforms.[8]

A peculiar and widely reported characteristic of A-443654 is its induction of "paradoxical”
hyperphosphorylation of Akt at its key regulatory sites, Threonine 308 (Thr308) and Serine 473
(Serd73).[2][10] This occurs concurrently with the potent inhibition of downstream signaling.[2]
This feedback event is dependent on PI3K activity and the mTORC2 complex.[11] Despite the
increased phosphorylation of the Akt protein itself, its kinase activity is effectively inhibited,
leading to a decrease in the phosphorylation of its downstream targets, including GSK3a/j3,
TSC2, and mTOR.[7][10]

Signaling Pathway Inhibition

The primary mechanism of A-443654 is the disruption of the PI3K/Akt/mTOR signaling
cascade. By inhibiting Akt, it effectively blocks signals that promote cell survival and
proliferation. This leads to several key cellular outcomes, including cell cycle arrest and
apoptosis.
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Caption: PI3K/Akt signaling pathway with A-443654 inhibition point.

Quantitative Biological Activity
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A-443654 is characterized by its picomolar potency against Akt kinases. Its efficacy has been
quantified in various cellular assays, demonstrating potent inhibition of tumor cell proliferation
and induction of apoptosis.

Parameter Target/Cell Line Value Reference

Ki Aktl 160 pM [11[71081112]

Tumor Proliferation
ECso ) 100 nM [71[12]
(MiaPaCa-2 cells)

Apoptosis Induction

ECso 0.63 uM 7112
(CLL cells) H i22]
SNCA-Luc Reporter

ICso0 . 251 nM [10]
Activity

Key Experimental Findings and Protocols
In Vitro Cellular Effects

e Cell Cycle Arrest: Treatment with A-443654 induces a G2/M phase accumulation in cancer
cell lines.[4][7][13] This is linked to its ability to interfere with mitotic progression through the
transcriptional regulation of Aurora A kinase, a key protein for mitotic entry and spindle
formation.[13][14]

o Apoptosis: The compound effectively induces apoptosis in various cancer cells, including
chronic lymphocytic leukemia and pancreatic cancer cells.[7][12]

» Neurodegenerative Disease Models: In cellular models of Parkinson's disease, A-443654
has been shown to lower the expression of a-synuclein (SNCA) and normalize markers of
endoplasmic reticulum (ER) stress and autophagy, suggesting a potential therapeutic avenue
beyond oncology.[10]

In Vivo Efficacy

In preclinical mouse xenograft models, A-443654 demonstrated significant tumor growth
inhibition.
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e MiaPaCa-2 Pancreatic Cancer Model: Administration of A-443654 at 7.5 mg/kg/day resulted
in significant inhibition of tumor growth.[7] The combination with rapamycin showed greater
efficacy than either agent alone.[7]

o 3T3-Aktl Tumor Model: The compound also effectively inhibited tumor growth in a murine
fibroblast model expressing active Akt.[7][8]

Experimental Protocol Outlines

Detailed experimental protocols are often proprietary; however, published literature provides an
outline of the methodologies used to characterize A-443654.

5.3.1 Cell Proliferation Assay (Alamar Blue) A common method to assess the effect of A-
443654 on cell viability.

Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

o Treatment: Treat cells with a dose range of A-443654 for a specified duration (e.g., 48-72
hours).

o Reagent Addition: Wash cells with PBS and add Alamar Blue reagent diluted in growth
media.

 Incubation: Incubate plates until color change is observed.

» Measurement: Read fluorescence using a microplate reader (e.g., excitation 544 nm,
emission 595 nm).

e Analysis: Calculate ECso values from dose-response curves.[12]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.apexbt.com/a-443654.html
https://www.apexbt.com/a-443654.html
https://www.apexbt.com/a-443654.html
https://www.medchemexpress.com/A-443654.html
https://www.glpbio.com/a-443654.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preparation

1. Seed Cells
(96-well plate)

l

2. Incubate Overnight

Treatment

3. Add A-443654
(Dose Range)

‘

4. Incubate
(e.q., 48h)

Assay & Mevaasurement

5. Add Alamar Blue

:

6. Read Fluorescence

Data Analysis

7. Calculate EC50

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory

BENGHE Check Availability & Pricing

A-443654

Binds & Inhibits
Kinase Activity

Akt Kinase

// Y
7/ A

’ N
-~ Phosphorylation }
7/ 4

7/ f——’

"4 ’
Downstream Targets ," Inhibition of Akt
Relieves Feedback

(GSK3, TSC2, etc.)

/]
]
]
]
\ ]
]
1
1
1
1
1

Phosphorylates
Ser473, Thr308)

\

\, Activates

Negative Feedback
Signaling

\
\

“_Inhibits
2

Upstream Kinases
(PDK1, mTORC2)

Click to download full resolution via product page

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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